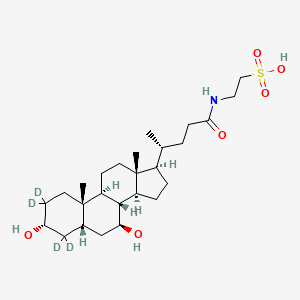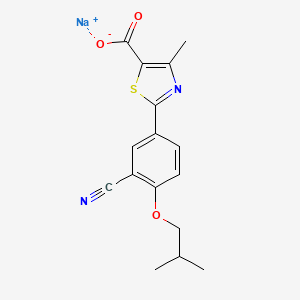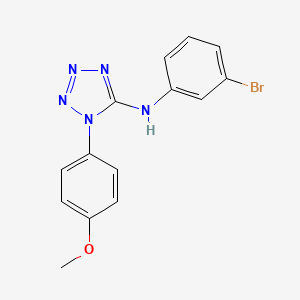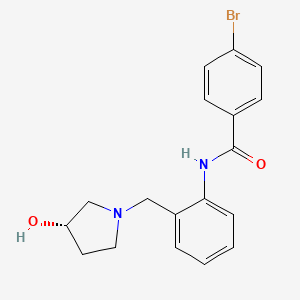
Tauroursodeoxycholate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tauroursodeoxycholate-d4 involves the incorporation of deuterium into Tauroursodeoxycholic acid. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production methods are designed to be cost-effective while maintaining the integrity of the deuterium labeling .
化学反応の分析
Types of Reactions
Tauroursodeoxycholate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditions include acidic or basic environments.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions include anhydrous solvents and controlled temperatures.
Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
科学的研究の応用
Tauroursodeoxycholate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of bile acid metabolism.
Biology: Investigated for its role in cellular stress responses and protein folding, particularly in the context of endoplasmic reticulum stress.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, liver disorders, and metabolic diseases due to its cytoprotective and anti-apoptotic properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry .
作用機序
Tauroursodeoxycholate-d4 exerts its effects through several mechanisms:
Anti-apoptotic Action: Inhibits the apoptotic cascade by reducing the expression of apoptosis-related molecules such as caspase-3 and caspase-12.
Oxidative Stress Reduction: Decreases oxidative stress by modulating mitochondrial function and reducing the production of reactive oxygen species.
Neuroprotection: Protects neurons by stabilizing protein folding and reducing endoplasmic reticulum stress.
Anti-inflammatory Action: Reduces inflammation by modulating immune responses and cytokine production .
類似化合物との比較
Similar Compounds
Ursodeoxycholic Acid: A bile acid with similar therapeutic properties but without deuterium labeling.
Chenodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver disorders.
Deoxycholic Acid: A bile acid involved in the emulsification of fats and used in cosmetic treatments
Uniqueness
Tauroursodeoxycholate-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This labeling also provides unique insights into the pharmacokinetics and pharmacodynamics of bile acids, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C26H45NO6S |
|---|---|
分子量 |
503.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2 |
InChIキー |
BHTRKEVKTKCXOH-RJPRAGLTSA-N |
異性体SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12400893.png)


![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)


![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)

![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)

